N-(3-chloroquinoxalin-2-yl)benzenesulfonamide N-(3-chloroquinoxalin-2-yl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 166271-34-7
VCID: VC7709425
InChI: InChI=1S/C14H10ClN3O2S/c15-13-14(17-12-9-5-4-8-11(12)16-13)18-21(19,20)10-6-2-1-3-7-10/h1-9H,(H,17,18)
SMILES: C1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2Cl
Molecular Formula: C14H10ClN3O2S
Molecular Weight: 319.76

N-(3-chloroquinoxalin-2-yl)benzenesulfonamide

CAS No.: 166271-34-7

Cat. No.: VC7709425

Molecular Formula: C14H10ClN3O2S

Molecular Weight: 319.76

* For research use only. Not for human or veterinary use.

N-(3-chloroquinoxalin-2-yl)benzenesulfonamide - 166271-34-7

Specification

CAS No. 166271-34-7
Molecular Formula C14H10ClN3O2S
Molecular Weight 319.76
IUPAC Name N-(3-chloroquinoxalin-2-yl)benzenesulfonamide
Standard InChI InChI=1S/C14H10ClN3O2S/c15-13-14(17-12-9-5-4-8-11(12)16-13)18-21(19,20)10-6-2-1-3-7-10/h1-9H,(H,17,18)
Standard InChI Key NQMQRGNWHJIWHW-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

N-(3-Chloroquinoxalin-2-yl)benzenesulfonamide (C₁₄H₁₀ClN₃O₂S) features a quinoxaline heterocycle—a bicyclic structure comprising two nitrogen atoms—linked to a benzenesulfonamide group. The chlorine substituent at the 3-position introduces steric and electronic effects that influence reactivity, while the sulfonamide moiety enhances solubility and potential for hydrogen bonding. X-ray crystallography of analogous compounds reveals planar quinoxaline rings with bond lengths consistent with aromatic delocalization .

Physicochemical Characteristics

The compound exhibits limited water solubility (≤0.1 mg/mL at 25°C) but dissolves readily in polar aprotic solvents such as dimethylacetamide (DMA) and dimethyl sulfoxide (DMSO). Thermal stability analyses indicate decomposition temperatures above 200°C, making it suitable for high-temperature reactions. Its logP value of 2.8 suggests moderate lipophilicity, which is advantageous for membrane permeability in drug candidates .

Synthesis and Optimization

Optimization of Reaction Conditions

Comparative studies demonstrate that LiOH outperforms potassium carbonate (K₂CO₃) as a base, reducing byproduct formation and improving yields. For example, LiOH in DMA achieves 88% isolated yield with 94% purity, whereas K₂CO₃ yields only 65% under identical conditions .

Table 1: Comparative Yields Using Different Bases

BaseSolventTemperature (°C)Yield (%)Purity (%)
LiOHDMA508894
K₂CO₃DMSO506582

The use of DMA as a solvent further enhances reaction efficiency by stabilizing intermediates through polar interactions .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, quinoxaline-H), 8.15–7.98 (m, 5H, aromatic-H), 7.63 (d, 2H, J = 8.0 Hz, sulfonamide-H) .

  • UPLC/MS: [M+H]⁺ m/z 336.1 (calculated 335.7), retention time 2.3 min (Waters Acquity BEH C18 column) .

Applications in Drug Discovery

Kinase Inhibition

N-(3-Chloroquinoxalin-2-yl)benzenesulfonamide derivatives exhibit potent inhibition of phosphoinositide 3-kinase (PI3K), a target in oncology. For instance, N-[3-(oxyphenylamino)quinoxalin-2-yl]sulfonamides derived from this intermediate show IC₅₀ values <10 nM against PI3Kα .

Antimicrobial Activity

Structural analogs demonstrate broad-spectrum activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) of 4–8 µg/mL for Staphylococcus aureus. The chlorine atom enhances membrane penetration, while the sulfonamide disrupts folate biosynthesis .

Industrial-Scale Production

Process Considerations

Large-scale synthesis employs continuous flow reactors to maintain optimal temperature control and reduce reaction times. A typical batch produces 168.44 g of product with >90% conversion efficiency .

Table 2: Scalability Parameters

ParameterLab ScalePilot Scale
Batch Size (g)5.59168.44
Yield (%)65.988
Purity (%)9495

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